molecular formula C15H24 B14179124 7-epi-alpha-Selinene CAS No. 35387-23-6

7-epi-alpha-Selinene

Cat. No.: B14179124
CAS No.: 35387-23-6
M. Wt: 204.35 g/mol
InChI Key: OZQAPQSEYFAMCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-epi-alpha-Selinene can be synthesized through the enzymatic conversion of farnesyl diphosphate . The enzyme This compound synthase catalyzes the reaction, converting farnesyl diphosphate into this compound and diphosphate . This reaction can be carried out in vitro or in vivo, providing a versatile method for producing the compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms that express the this compound synthase enzyme. These microorganisms can be cultured in bioreactors, where they convert farnesyl diphosphate into this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 7-epi-alpha-Selinene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-epi-alpha-Selinene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its insecticidal properties are attributed to its ability to disrupt the sodium/potassium pump (Na+/K±ATPase) in insects, leading to their paralysis and death

Comparison with Similar Compounds

  • ent-alpha-Selinene
  • (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
  • Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl-

Uniqueness: 7-epi-alpha-Selinene is unique due to its specific stereochemistry and the presence of an endocyclic double bond in the octahydronaphthalene ring system

Properties

IUPAC Name

5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAPQSEYFAMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35387-23-6
Record name epi-α-Selinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35387-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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